molecular formula C7H12F3NO B12818224 1-Methyl-4-(trifluoromethoxy)piperidine

1-Methyl-4-(trifluoromethoxy)piperidine

Cat. No.: B12818224
M. Wt: 183.17 g/mol
InChI Key: AXMTTZFSNHUPLY-UHFFFAOYSA-N
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Description

1-Methyl-4-(trifluoromethoxy)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a methyl group and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(trifluoromethoxy)piperidine typically involves the introduction of the trifluoromethoxy group onto a piperidine ring. One common method includes the reaction of piperidine derivatives with trifluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(trifluoromethoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-Methyl-4-(trifluoromethoxy)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(trifluoromethoxy)piperidine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    4-Methylpiperidine: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    4-(Trifluoromethoxy)piperidine: Similar structure but without the methyl group.

    1-Methylpiperidine: Lacks the trifluoromethoxy group.

Uniqueness: 1-Methyl-4-(trifluoromethoxy)piperidine is unique due to the presence of both the methyl and trifluoromethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

1-methyl-4-(trifluoromethoxy)piperidine

InChI

InChI=1S/C7H12F3NO/c1-11-4-2-6(3-5-11)12-7(8,9)10/h6H,2-5H2,1H3

InChI Key

AXMTTZFSNHUPLY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC(F)(F)F

Origin of Product

United States

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